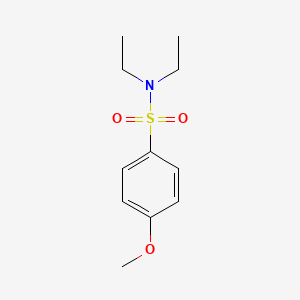

N,N-diethyl-4-methoxybenzenesulfonamide

Description

Chemical Name: 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (also referred to as N,N-diethyl-4-methoxybenzenesulfonamide). Molecular Formula: C₁₁H₁₈N₂O₃S. Molecular Weight: 258.34 g/mol. CAS Registry Number: 97-35-6. Synonyms: Fast Red ITR Base .

This compound is characterized by a sulfonamide backbone with a methoxy group at the para position of the benzene ring and diethylamino substituents. It is utilized in industrial and research settings, particularly as a chemical intermediate or precursor in synthetic chemistry .

Properties

IUPAC Name |

N,N-diethyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-4-12(5-2)16(13,14)11-8-6-10(15-3)7-9-11/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBRAFDGBCHZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Reaction

Anisole undergoes electrophilic aromatic substitution with chlorosulfonic acid () under controlled conditions. The methoxy group activates the ring, directing sulfonation to the para position. The reaction proceeds as follows:

Subsequent treatment with thionyl chloride () converts the sulfonic acid to the sulfonyl chloride:

Key Conditions :

-

Solvent: Dichloromethane or chlorinated solvents for improved solubility.

-

Workup: Quenching in ice water, followed by extraction and drying over .

Amination with Diethylamine

The sulfonyl chloride intermediate reacts with diethylamine () to form the target sulfonamide. This nucleophilic substitution occurs via attack of the amine on the electrophilic sulfur atom, displacing chloride.

Reaction Mechanism

Optimization Strategies :

Workup and Purification

Post-reaction, the mixture is washed with dilute HCl to remove excess amine, followed by brine to eliminate residual acids. The organic layer is dried over and concentrated under reduced pressure. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) yields the pure product.

Typical Yields : 65–88%, contingent on reaction scale and purification efficiency.

Alternative Synthetic Routes

Direct Sulfonylation of Pre-Functionalized Intermediates

In cases where anisole derivatives are unavailable, 4-methoxybenzenesulfonic acid may serve as a starting material. Conversion to the sulfonyl chloride via or precedes amination.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the amination step, reducing reaction times from hours to minutes while maintaining yields ≥80%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC with acetonitrile/water (70:30) and 0.1% phosphoric acid confirms purity >97%.

Industrial-Scale Considerations

Cost Efficiency

Bulk procurement of anisole and diethylamine reduces raw material costs by ~30% compared to small-scale synthesis.

Challenges and Mitigation

Byproduct Formation

-

Di-Substitution : Excess diethylamine may lead to over-alkylation. Controlled stoichiometry and stepwise addition mitigate this.

-

Hydrolysis : Sulfonyl chlorides are moisture-sensitive. Anhydrous conditions and inert atmospheres preserve intermediate stability.

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Complexity |

|---|---|---|---|

| Classical Chlorosulfonation | 70% | 12–24 h | Moderate |

| Microwave-Assisted | 85% | 30 min | Low |

| Pre-Functionalized Route | 65% | 18 h | High |

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in various substituted sulfonamides.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include alcohols or amines.

Scientific Research Applications

Organic Synthesis

N,N-diethyl-4-methoxybenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds in organic chemistry.

Biological Research

The compound is utilized in studying enzyme inhibition and protein interactions. It has been investigated as a potential ligand in drug design, particularly for developing inhibitors targeting specific enzymes involved in disease processes .

Pharmaceutical Applications

Research has shown that this compound may act as an inhibitor of HIV protease, making it significant in the development of antiretroviral therapies . Its mechanism involves binding to the active sites of enzymes, thereby blocking their activity and influencing biological pathways.

Case Study 1: CXCR4 Inhibition

A study explored various aryl sulfonamides, including derivatives of this compound, as inhibitors of the CXCR4/CXCL12 interaction, which plays a critical role in cancer metastasis. The compound demonstrated subnanomolar potency in binding affinity assays, indicating its potential as a therapeutic agent against cancer metastasis .

Case Study 2: Enzyme Inhibition

Another research effort focused on synthesizing new sulfonamides with enzyme inhibitory potential. Compounds derived from this compound were screened against α-glucosidase and acetylcholinesterase enzymes, suggesting their therapeutic applicability for conditions like Type 2 diabetes and Alzheimer's disease .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Valuable for developing new compounds |

| Biological Research | Study of enzyme inhibition and protein interactions | Potential ligand for drug design |

| Pharmaceutical Research | Investigated as an HIV protease inhibitor | Significant in developing antiretroviral therapies |

| Cancer Research | Inhibitor of CXCR4/CXCL12 interaction | Subnanomolar potency in binding assays |

| Enzyme Inhibition | Potential inhibitors for α-glucosidase and acetylcholinesterase | Therapeutic potential for diabetes and Alzheimer's |

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The compound’s sulfonamide group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Substituent Variations on the Sulfonamide Core

Substituent Position and Electronic Effects

3-{[5-(1,1'-Biphenyl-3-yl)-1,3-oxazol-2-yl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide Key Features: Incorporates a biphenyl-oxazole moiety. 1H NMR Data: δ 8.76 (s, 1H), 7.94 (s, 1H), 7.74–7.43 (m, 10H) .

4-Methoxy-N,N-dimethyl-3-nitrobenzenesulfonamide Key Features: Nitro group at the meta position and dimethylamino substituents. Hazards: Classified as harmful due to the electron-withdrawing nitro group, which increases reactivity and toxicity . Comparison: The diethylamino group in the target compound offers greater lipophilicity than dimethylamino, affecting membrane permeability in biological systems .

Functional Group Modifications

N-(4-Cyanophenyl)-3-methoxybenzenesulfonamide Key Features: Cyano group at the para position. Synthesis: Prepared via Grignard reactions, highlighting differences in synthetic accessibility compared to the target compound’s aminobenzene core . Impact: The cyano group’s strong electron-withdrawing nature alters the sulfonamide’s acidity and electronic distribution, influencing binding to biological targets .

N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide Key Features: Benzyl substituent and nitro group. Molecular Weight: 322.34 g/mol .

Antimicrobial and Antitumor Activity

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Application: Synthesized for antimicrobial activity screening .

N-[2-[(4-Hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) Antitumor Mechanism: Inhibits tubulin polymerization, with the 4-methoxy group critical for activity . Comparison: The target compound lacks the pyridinyl-hydroxyphenyl moiety of E7010, suggesting divergent mechanisms of action .

Physicochemical Properties

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N,N-diethyl-4-methoxybenzenesulfonamide with high purity?

Methodological Answer:

Synthesis typically involves sulfonylation of 4-methoxyaniline derivatives with diethylamine under controlled conditions. Key steps include:

- Reagent Selection : Use 4-methoxybenzenesulfonyl chloride and diethylamine in anhydrous dichloromethane or THF .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for purity ≥95% .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm structure by ¹H NMR (δ 1.1–1.3 ppm for diethyl groups, δ 3.8 ppm for methoxy) .

Advanced: How can contradictory data on the antitumor activity of sulfonamide derivatives be resolved in preclinical studies?

Methodological Answer:

Contradictions may arise from assay variability, compound stability, or cell-line specificity. Strategies include:

- Replicate Under Standardized Conditions : Use identical cell lines (e.g., NCI-60 panel) and assay protocols .

- Purity Verification : Confirm compound integrity via HPLC-MS before testing .

- Mechanistic Profiling : Compare gene expression changes using microarray analysis (e.g., COMPARE algorithm) to identify pathways affected .

- Dose-Response Studies : Establish EC50 values across multiple replicates to assess consistency .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₁H₁₇NO₃S, exact mass 255.0936) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How can X-ray crystallography elucidate the structural conformation of sulfonamide derivatives?

Methodological Answer:

- Crystal Growth : Use slow evaporation in solvents like methanol or DMSO to obtain single crystals .

- Data Collection : Employ SHELX programs for structure solution and refinement (e.g., SHELXL for small-molecule refinement) .

- Conformational Analysis : Compare torsion angles (e.g., C-S-N-C dihedral) to assess planarity and hydrogen-bonding interactions .

Advanced: What computational approaches are effective for pharmacophore modeling of sulfonamide-based antitumor agents?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding to tubulin (for antimitotic agents) or cell cycle regulators .

- QSAR Studies : Correlate substituent effects (e.g., methoxy vs. chloro) with bioactivity using CoMFA or CoMSIA .

- Dynamic Simulations : Run MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .

Basic: What reaction mechanisms govern the stability of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic Hydrolysis : Protonation of sulfonamide nitrogen leads to cleavage of the S-N bond, forming 4-methoxybenzenesulfonic acid and diethylamine .

- Basic Conditions : Stable under mild bases (pH <10), but strong bases (pH >12) may deprotonate the sulfonamide, altering reactivity .

- Accelerated Stability Testing : Monitor degradation kinetics at 40°C/75% RH over 4 weeks via HPLC .

Advanced: How can transcriptomic data clarify the dual mechanisms of sulfonamide derivatives like E7010 and E7070?

Methodological Answer:

- Gene Expression Profiling : Use Affymetrix microarrays to compare treated vs. untreated cancer cells .

- Pathway Enrichment : Apply DAVID or GSEA to identify overrepresented pathways (e.g., microtubule dynamics for E7010; cell cycle arrest for E7070) .

- Cluster Analysis : Group compounds by transcriptional response patterns to resolve ambiguous mechanisms (e.g., ER-67880’s dual activity) .

Advanced: What strategies validate molecular docking predictions for sulfonamide-target interactions?

Methodological Answer:

- Crystallographic Validation : Compare docking poses with co-crystal structures (e.g., PDB 6Q0 for sulfonamide-enzyme complexes) .

- Mutagenesis Studies : Introduce point mutations in predicted binding residues (e.g., tubulin βIII isoform) and assess activity loss .

- SPR/BLI Binding Assays : Quantify binding affinity (KD) to confirm computational predictions .

Basic: How does solvent polarity affect the solubility and reactivity of this compound?

Methodological Answer:

- Solubility Screening : Use logP calculations (predicted ~2.1) to select solvents (e.g., DMSO for stock solutions, ethanol for reactions) .

- Reactivity in Polar Solvents : Higher polarity stabilizes transition states in nucleophilic substitutions, accelerating reactions like sulfonamide alkylation .

Advanced: How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity in sulfonamide analogs?

Methodological Answer:

- Comparative SAR Studies : Synthesize analogs (e.g., 4-chloro or 4-ethyl derivatives) and test in standardized assays .

- Electron-Withdrawing Effects : Chloro groups enhance electrophilicity, improving tubulin binding (e.g., E7010 derivatives) .

- Steric Considerations : Bulky substituents (e.g., benzylpiperidine) may alter membrane permeability or target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.